molecular formula C21H27N5 B2423077 2-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine CAS No. 899406-69-0

2-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine

Cat. No.: B2423077
CAS No.: 899406-69-0
M. Wt: 349.482
InChI Key: ZQVJVXXLBMRWQQ-UHFFFAOYSA-N
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Description

2-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic synthesis. One common approach starts with the preparation of the pyrazolopyrimidine core, followed by functionalization to introduce the methyl, phenyl, and propyl groups, as well as the piperazine moiety.

    Formation of the Pyrazolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For example, a condensation reaction between a pyrazole derivative and a pyrimidine derivative can be used.

    Functionalization: The introduction of the methyl, phenyl, and propyl groups can be achieved through various substitution reactions. For instance, alkylation reactions using alkyl halides in the presence of a base can introduce the propyl group.

    Introduction of the Piperazine Moiety: This step typically involves nucleophilic substitution reactions where a piperazine derivative is reacted with a suitable leaving group on the pyrazolopyrimidine core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and propyl groups, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Reduction reactions can target the pyrazolopyrimidine core or the piperazine moiety, potentially leading to the formation of dihydro derivatives.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group could yield a carboxylic acid, while nucleophilic substitution could introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

2-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine has several applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: The compound can be used to study biological pathways and interactions, especially those involving protein kinases and other enzymes.

    Medicine: It has potential as a lead compound for developing new drugs, particularly those targeting cancer, inflammation, and neurological disorders.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit protein kinases by binding to their active sites, thereby blocking their activity and affecting cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A well-known tyrosine kinase inhibitor used in cancer therapy.

    Dasatinib: Another tyrosine kinase inhibitor with a broader spectrum of activity.

    Nilotinib: A selective inhibitor of BCR-ABL tyrosine kinase.

Uniqueness

2-Methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine is unique due to its specific structural features, such as the combination of a pyrazolopyrimidine core with a piperazine moiety. This structure provides a distinct set of interactions with molecular targets, potentially leading to unique biological activities and therapeutic applications.

Properties

IUPAC Name

2-methyl-7-(4-methylpiperazin-1-yl)-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N5/c1-4-8-18-15-19(25-13-11-24(3)12-14-25)26-21(22-18)20(16(2)23-26)17-9-6-5-7-10-17/h5-7,9-10,15H,4,8,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVJVXXLBMRWQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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